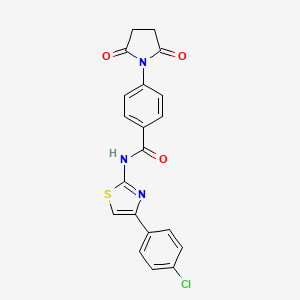

N-(4-(4-chlorophenyl)thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-(4-chlorophenyl)thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide, also known as CPTH2, is a small molecule inhibitor that has been widely used in scientific research. It is a potent inhibitor of the histone acetyltransferase (HAT) p300/CBP-associated factor (PCAF), which plays a crucial role in the regulation of gene expression. CPTH2 has been shown to have a variety of biological effects, including anti-inflammatory and anti-tumor activities.

Wissenschaftliche Forschungsanwendungen

Metabolism and Disposition Studies

Compounds similar to N-(4-(4-chlorophenyl)thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide have been studied for their metabolism and disposition in the human body. For instance, the disposition and metabolism of SB-649868, an orexin 1 and 2 receptor antagonist, was determined in healthy subjects, indicating its principal elimination via feces and extensive metabolism (Renzulli et al., 2011).

Environmental Contaminants Studies

Research has also been conducted on the presence of organochlorine and organobromine contaminants, such as PCBs, PCNs, PCDDs, PCDFs, PBDEs, and various pesticides in human milk, indicating the environmental contamination and human exposure levels to these compounds (Norén & Meironyté, 2000).

Antimycotic Applications

Some benzamide derivatives have been studied for their antimycotic properties. For example, sertaconazole, a benzothiophene derivative, has been evaluated for its therapeutic efficacy and safety in the treatment of Pityriasis versicolor and superficial mycoses caused by Candida albicans, showing high efficacy and safety (Nasarre et al., 1992; Umbert et al., 1992).

Dopamine Receptor Agonist Research

Benzamide derivatives have been utilized in research focusing on their role as dopamine receptor agonists. For instance, pramipexole, an amino-benzathiazole, has been studied for its selective and high affinity to dopamine D2-like receptors, particularly the D3 receptor subtype, indicating its potential application in treating Parkinson's disease (Piercey et al., 1996).

Wirkmechanismus

Target of Action

Similar compounds have been studied for their antimicrobial and antiproliferative activities .

Mode of Action

Thiazole nucleus, a part of the compound, has been reported to exhibit its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .

Biochemical Pathways

Similar compounds have shown to affect the growth of cells, suggesting potential impacts on cell proliferation pathways .

Result of Action

Similar compounds have shown promising antimicrobial activity and were found to be active against certain cancer cell lines .

Eigenschaften

IUPAC Name |

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14ClN3O3S/c21-14-5-1-12(2-6-14)16-11-28-20(22-16)23-19(27)13-3-7-15(8-4-13)24-17(25)9-10-18(24)26/h1-8,11H,9-10H2,(H,22,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQJNXPKLHRVGDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[(4-Methylphenyl)sulfanyl]acetyl}piperidine](/img/structure/B2721707.png)

![2,4-Dibromo-6-[(2-chloroanilino)methyl]benzenol](/img/structure/B2721709.png)

![(E)-3-(2-hydroxy-3-methoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B2721714.png)

![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2721718.png)

![3-(2-ethoxyethyl)-1,7-dimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2721724.png)

![N-[2-[3-[2-(benzylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2721726.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B2721729.png)